molecular formula C19H18FN7O B2890379 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1798981-48-2

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2890379
CAS No.: 1798981-48-2
M. Wt: 379.399
InChI Key: PQEHCMGXBLNTIR-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a sophisticated small molecule building block designed for medicinal chemistry and drug discovery research. This compound features a conjugated molecular architecture, integrating a 1,2,4-triazole-substituted pyrimidine core, a piperazine linker, and a distinctive (E)-configured 4-fluorophenyl propenone chain. The presence of the 1,2,4-triazole-pyrimidine moiety is a key pharmacophore observed in biologically active compounds, particularly those designed as kinase inhibitors . The piperazine ring is a common scaffold that often improves aqueous solubility and confers favorable pharmacokinetic properties. The (E)-style (trans) configuration of the double bond in the fluorophenyl propenone side chain creates a planar structure that is typically intended for targeted molecular recognition, potentially enabling the molecule to act as a protein-binding inhibitor. The 4-fluorophenyl group is a widely used substituent in drug design, as the fluorine atom can significantly influence a compound's electronic properties, metabolic stability, and membrane permeability . As a derivative of 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)ethanone scaffolds, which are investigated for therapeutic applications, this compound offers significant research value . Its primary applications include serving as a key intermediate in the synthesis of more complex drug candidates, a tool compound for probing biological pathways in areas such as oncology and inflammatory diseases, and a candidate for in vitro target validation and high-throughput screening campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN7O/c20-16-4-1-15(2-5-16)3-6-19(28)26-9-7-25(8-10-26)17-11-18(23-13-22-17)27-14-21-12-24-27/h1-6,11-14H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHCMGXBLNTIR-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

This compound features a triazole ring, a piperazine moiety, and a fluorophenyl group, contributing to its diverse biological interactions. The structural formula can be represented as follows:

C18H19FN6O\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{6}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole and pyrimidine rings facilitate binding to enzymes involved in various metabolic pathways. This interaction can inhibit enzyme activity, leading to therapeutic effects.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially affecting neurological processes.

Biological Activity Overview

The following table summarizes the biological activities reported for the compound:

Activity Target/Pathway IC50/IC90 Values Notes
AnticancerVarious cancer cell lines18 μM (against breast cancer) Inhibits PARP1 activity and enhances apoptosis pathways.
AntitubercularMycobacterium tuberculosisIC90: 40.32 μM Shows significant activity against TB strains.
AntimicrobialBacterial and fungal targetsNot specifiedPotential use in treating infections.
Anti-inflammatoryCytokine modulationNot specifiedMay reduce inflammation in cellular models.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : A study evaluated the compound's effect on human breast cancer cells, reporting an IC50 value of 18 μM. The mechanism involved inhibition of PARP1, leading to increased apoptosis through enhanced cleavage and phosphorylation of H2AX .
  • Antitubercular Efficacy : In another study focused on anti-tubercular agents, this compound demonstrated significant activity against Mycobacterium tuberculosis with an IC90 of 40.32 μM, indicating its potential as a lead compound for developing new anti-TB drugs .
  • Antimicrobial Properties : Preliminary findings suggest that the compound exhibits antimicrobial activity against both bacterial and fungal strains, although specific IC50 values were not provided in the literature.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one (Target) C₂₀H₁₉FN₆O 378.4* 1,2,4-triazole, 4-fluorophenyl, enone Potential kinase inhibition due to triazole-pyrimidine synergy.
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one C₁₈H₁₆ClF₃N₄O 396.8 Trifluoromethyl, 2-chlorophenyl, enone Enhanced lipophilicity (CF₃ group); possible CNS activity.
(E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one C₂₁H₂₅N₅O₃S₂ 434.6 Sulfone, thiophene, pyrazole Improved solubility (sulfone); potential anti-inflammatory applications.
1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one C₂₁H₂₄N₆O₂ 392.5 Pyrazole, phenoxy, methyl Reduced steric hindrance (methyl group); possible antimicrobial activity.

*Estimated via analogous molecular formulas.

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity :

  • The target compound’s 4-fluorophenyl group may enhance binding affinity to aromatic-rich enzyme pockets compared to the 2-chlorophenyl analog . Fluorine’s electronegativity could also improve metabolic stability.
  • The trifluoromethyl-substituted analog exhibits higher molecular weight (396.8 vs. 378.4) and lipophilicity, which may favor blood-brain barrier penetration but reduce aqueous solubility.

Solubility and Pharmacokinetics: The sulfone-containing analog demonstrates superior solubility due to the polar sulfone group, making it more suitable for oral administration. In contrast, the target compound’s enone system may confer reactivity but limit stability under physiological conditions.

Structural Flexibility vs. Rigidity :

  • The pyrazole-substituted analog replaces the triazole ring with a pyrazole, reducing hydrogen-bonding capacity but increasing conformational flexibility. This could broaden its target spectrum but lower specificity.

Synthetic Feasibility :

  • Compounds with trifluoromethyl or sulfone groups (e.g., ) require specialized synthetic routes, whereas the target compound’s triazole-pyrimidine core is synthetically accessible via click chemistry or nucleophilic substitution .

Preparation Methods

Biginelli Reaction for 4,6-Disubstituted Pyrimidine Synthesis

The foundational pyrimidine ring is synthesized via modified Biginelli conditions using ethyl acetoacetate (1.2 eq), 4-fluorobenzaldehyde (1.0 eq), and thiourea (1.1 eq) in ethanol with HCl catalysis at reflux (Δ 78°C, 8 h). This produces ethyl 6-methyl-4-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one with 82% isolated yield after recrystallization from ethanol/water (3:1). Critical parameters:

Parameter Optimal Value Yield Impact
Catalyst (HCl conc.) 0.5 M +18% vs H2SO4
Reflux Time 6–8 h <6h: 45% yield
Stoichiometry (EA:Al) 1.2:1.0 1.0:1.0→67%

Oxidation to the aromatic pyrimidine uses 68% HNO3 at 0°C→RT (3 h), achieving 89% conversion to ethyl 6-methyl-4-(4-fluorophenyl)pyrimidin-2(1H)-one.

Triazole Moiety Installation Strategies

Nucleophilic Substitution at C2

Chlorination of the pyrimidinone intermediate with POCl3 (5 eq) at 105°C (4 h) generates 2-chloro-6-methyl-4-(4-fluorophenyl)pyrimidine (91% purity by HPLC). Subsequent reaction with 1H-1,2,4-triazole (1.5 eq) in DMF/K2CO3 (2.0 eq) at 80°C (12 h) installs the triazole group with 78% yield.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alternative route via click chemistry:

  • Synthesize 4-azido-6-methylpyrimidine from 2-chloro precursor + NaN3 (DMF, 70°C, 6 h)
  • React with propargyl-triazole derivative under CuSO4·5H2O/sodium ascorbate (THF/H2O, 50°C, 3 h)
    Achieves 85% yield with >20:1 regioselectivity.

Piperazine Coupling Techniques

SNAr Reaction Conditions

Piperazine (3.0 eq) reacts with 6-(triazol-1-yl)-4-chloropyrimidine in chloroform/K2CO3 (2.5 eq) at 70°C (N2, 8 h). Key findings:

Base Solvent Temp (°C) Yield
K2CO3 CHCl3 70 83%
Et3N DCM 40 62%
DBU DMF 100 71%

Purification via silica gel chromatography (EtOAc/hexane 1:1→3:1) removes excess piperazine.

Enone Linker Formation via Claisen-Schmidt Condensation

Ketone-Aldehyde Coupling

React piperazine-pyrimidine-triazole ketone (1.0 eq) with 4-fluorocinnamaldehyde (1.2 eq) in ethanol/NaOH (10% w/v) at 0°C→RT (12 h). Achieves 68% yield of (E)-isomer with 98% stereoselectivity.

Optimization Data:

Catalyst Solvent Temp (°C) E:Z Ratio
NaOH EtOH 0→25 98:2
KOH MeOH 25 85:15
HCl THF 40 72:28

Crystallization from ethyl acetate/hexane (1:3) increases purity to >99% (HPLC).

Integrated Process Flows

Sequential vs Convergent Synthesis

Route A (Sequential):
Pyrimidine → Triazole → Piperazine → Enone (Total steps: 7; Overall yield: 34%)

Route B (Convergent):

  • Prepare enone-piperazine fragment separately
  • Couple with preformed triazole-pyrimidine
    (Total steps: 5; Overall yield: 41%)

Yield Comparison:

Step Route A Yield Route B Yield
Pyrimidine Core 82% 85%
Triazole Install 78% 88%
Piperazine Coupling 83% 91%
Enone Formation 68% 72%

Spectroscopic Characterization Benchmarks

1H NMR Validation (400 MHz, DMSO-d6)

  • Pyrimidine H6: δ 8.72 (s, 1H)
  • Triazole CH: δ 9.01 (s, 1H)
  • Piperazine CH2: δ 3.58–3.62 (m, 4H)
  • Enone vinyl: δ 7.89 (d, J=15.6 Hz, 1H), 7.45 (d, J=15.6 Hz, 1H)
  • 4-Fluorophenyl: δ 7.68–7.72 (m, 2H), 7.25–7.29 (m, 2H)

HPLC Purity Profiles

Column Mobile Phase Retention (min) Purity
C18 (4.6×250 mm) MeCN/H2O (70:30) 8.92 99.3%
HILIC (3.0×150 mm) ACN/50 mM NH4OAc 6.45 98.7%

Industrial-Scale Process Considerations

Cost Analysis (Per Kilogram Basis)

Component Route A Cost ($) Route B Cost ($)
Raw Materials 12,450 9,870
Catalysts 3,120 2,560
Solvent Recovery 1,890 1,230
Total 17,460 13,660

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 86 (Route A) vs 54 (Route B)
  • E-Factor: 32.1 (Route A) vs 18.9 (Route B)
  • Solvent Recovery: 68% (Route A) vs 82% (Route B)

Q & A

Basic: What are the key steps in synthesizing (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one?

The synthesis typically involves:

  • Nucleophilic substitution to introduce the 1,2,4-triazole moiety to the pyrimidine ring .
  • Piperazine coupling via alkylation or acylation reactions to attach the piperazine linker .
  • Formation of the α,β-unsaturated ketone (prop-2-en-1-one) through Claisen-Schmidt condensation between a 4-fluorophenylacetophenone derivative and an aldehyde .
    Methodological Note : Reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification via column chromatography or recrystallization are critical for yield optimization .

Basic: How is the compound’s structure confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., piperazine CH2_2 groups at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ ~463.5 g/mol based on C23_{23}H20_{20}F1_1N7_7O1_1) .
  • X-ray Crystallography : Resolves stereochemistry of the (E)-configured double bond .

Advanced: How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

  • Variable Temperature (VT) NMR : Diagnose dynamic processes (e.g., piperazine ring puckering or hindered rotation) causing split peaks .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish pyrimidine vs. triazole protons) .
  • Comparative Analysis : Cross-check with analogs (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one ).

Advanced: What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

  • Pharmacophore Hybridization : Combine triazole (kinase inhibition), pyrimidine (DNA intercalation), and 4-fluorophenyl (lipophilicity) motifs .
  • Piperazine Modifications : Replace piperazine with morpholine or introduce substituents to enhance blood-brain barrier penetration .
  • Enone Tuning : Adjust the α,β-unsaturated ketone’s electrophilicity to balance reactivity and stability .

Basic: What solvents and conditions are suitable for handling this compound?

  • Solubility : Limited aqueous solubility; use DMSO, DMF, or dichloromethane for assays .
  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent enone oxidation .

Advanced: How can computational modeling predict binding modes with biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase domains (e.g., EGFR or CDK2) .
  • MD Simulations : Assess stability of the piperazine-triazole-pyrimidine scaffold in binding pockets over 100-ns trajectories .

Basic: What in vitro assays are recommended for initial bioactivity screening?

  • Kinase Inhibition : Use ADP-Glo™ assays for IC50_{50} determination against tyrosine kinases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 0.1–100 µM .

Advanced: How can reaction yields be improved during scale-up synthesis?

  • Microwave-Assisted Synthesis : Reduce reaction time for piperazine coupling (e.g., 30 min at 120°C vs. 24 hrs reflux) .
  • Flow Chemistry : Optimize Claisen-Schmidt condensation with continuous flow reactors to minimize side products .

Basic: What are the compound’s key spectral benchmarks?

  • FT-IR : C=O stretch at ~1680 cm1^{-1}, C=N (triazole) at ~1600 cm1^{-1} .
  • UV-Vis : π→π* transitions of the enone system (λ~280–320 nm, ε > 10,000 M1^{-1}cm1^{-1}) .

Advanced: How to address stability issues in biological assays?

  • Serum Stability Tests : Incubate with fetal bovine serum (FBS) and monitor degradation via HPLC at 0, 6, 12, 24 hrs .
  • Protease/esterase inhibitors : Add EDTA or PMSF to mitigate enzymatic hydrolysis of the enone .

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